molecular formula C43H80O6 B14669418 Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate CAS No. 41227-38-7

Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate

Cat. No.: B14669418
CAS No.: 41227-38-7
M. Wt: 693.1 g/mol
InChI Key: ABBVGMHBOZOWPC-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate is a complex polymeric compound. This compound is part of the methacrylate family, known for its versatile applications in various industries due to its unique chemical properties. The polymer is synthesized from monomers such as 2-Propenoic acid, 2-methyl-, dodecyl ester, methyl 2-methyl-2-propenoate, and octadecyl 2-methyl-2-propenoate, which contribute to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate typically involves free radical polymerization. This process is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and initiator concentration, are meticulously controlled to ensure consistent polymer quality. The polymerization process is followed by purification steps to remove any unreacted monomers and by-products.

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, especially at the ester groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted polymers depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate has numerous applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of controlled-release pharmaceuticals.

    Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The polymer exerts its effects through various mechanisms depending on its application. In drug delivery systems, the polymer matrix controls the release rate of the drug by diffusion or degradation. The molecular targets and pathways involved include interactions with biological membranes and enzymes, which facilitate the controlled release and targeted delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Poly(methyl methacrylate):

    Poly(ethyl methacrylate): Similar in structure but with different ester groups, leading to variations in solubility and flexibility.

    Poly(butyl methacrylate): Used in coatings and adhesives, offering different adhesive properties compared to the dodecyl ester polymer.

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate lies in its combination of long alkyl chains and methacrylate backbone, providing a balance of hydrophobicity, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and water-resistant materials.

Properties

CAS No.

41227-38-7

Molecular Formula

C43H80O6

Molecular Weight

693.1 g/mol

IUPAC Name

dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C22H42O2.C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-20H2,1,3H3;2,4-14H2,1,3H3;1H2,2-3H3

InChI Key

ABBVGMHBOZOWPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC

Related CAS

41227-38-7

Origin of Product

United States

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